Dexamethasone-17(20)-enol-21-aldehyde

Catalog No.
S875808
CAS No.
6762-51-2
M.F
C22H27FO4
M. Wt
374.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone-17(20)-enol-21-aldehyde

CAS Number

6762-51-2

Product Name

Dexamethasone-17(20)-enol-21-aldehyde

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Molecular Formula

C22H27FO4

Molecular Weight

374.46

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C

Synonyms

(11β,16α)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al

Dexamethasone-17(20)-enol-21-aldehyde is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various therapeutic applications. This compound is characterized by a unique structural modification at the 17 and 20 positions, which contributes to its distinct chemical properties and biological activities. The molecular formula of dexamethasone-17(20)-enol-21-aldehyde is C22H27FO4, with a molecular weight of 374.45 g/mol .

  • Information on the specific hazards of Dexa-17,20-enal is scarce. However, as a derivative of dexamethasone, it's likely to exhibit similar properties, including potential endocrine disruption and immunosuppression at high doses [].
  • Due to the presence of an aldehyde group, Dexa-17,20-enal might also be a mild irritant or allergen upon contact.

Potential Anti-inflammatory Properties

There is limited research exploring Dex-enal's potential as an anti-inflammatory agent. One study suggests it might possess similar properties to Dexamethasone, but further investigation is needed to confirm its efficacy and understand its mechanism of action [].

Source

[] usbio.net (Dexamethasone-∆17,20 21-Aldehyde CAS: 6762-51-2) ()

Metabolite of Dexamethasone

Dex-enal is a known metabolite of Dexamethasone []. This means the body breaks down Dexamethasone into Dex-enal during its processing. Studying Dex-enal can provide insights into Dexamethasone's metabolism and potential side effects.

Typical of steroidal compounds:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The enol form can be reduced to yield various alcohol derivatives.
  • Condensation Reactions: It can undergo condensation with other nucleophiles due to the reactive aldehyde functional group .

These reactions are crucial for its potential modifications in synthetic organic chemistry and pharmaceutical applications.

Dexamethasone-17(20)-enol-21-aldehyde exhibits biological activities similar to those of dexamethasone, including anti-inflammatory and immunosuppressive effects. Its unique structure allows it to interact with glucocorticoid receptors, modulating gene expression involved in inflammatory responses. Studies have indicated that this compound may possess enhanced potency or altered pharmacokinetics compared to its parent compound, making it a subject of interest in pharmacological research .

The synthesis of dexamethasone-17(20)-enol-21-aldehyde typically involves:

  • Starting Materials: Dexamethasone or its derivatives serve as the primary starting material.
  • Chemical Modifications: Utilizing specific reagents under controlled conditions (acidic or basic) to facilitate the formation of the enol and aldehyde functionalities.
  • Purification Steps: Techniques such as chromatography are employed to isolate and purify the desired product from reaction mixtures .

Research indicates that variations in synthesis conditions can lead to different yields and purities, emphasizing the need for optimization in laboratory settings.

Dexamethasone-17(20)-enol-21-aldehyde has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of more complex steroidal drugs.
  • Research Tool: Used in studies investigating glucocorticoid receptor interactions and mechanisms of action.
  • Reference Standard: Employed as a reference material for quality control in pharmaceutical formulations .

Studies exploring the interactions of dexamethasone-17(20)-enol-21-aldehyde with biological systems have highlighted its binding affinity to glucocorticoid receptors. These interactions are crucial for understanding its pharmacodynamics and potential side effects. Furthermore, comparative studies with other corticosteroids have provided insights into its unique profile regarding efficacy and safety .

Dexamethasone-17(20)-enol-21-aldehyde shares structural similarities with several corticosteroids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Dexamethasone9-fluoro, 11-hydroxy, 21-hydroxylWidely used anti-inflammatory agent
BetamethasoneSimilar steroid structureHigher potency in certain inflammatory conditions
BeclomethasoneContains a chlorinated moietyPrimarily used as an inhaled corticosteroid
Prednisolone11-hydroxy groupOften used for allergic reactions

Dexamethasone-17(20)-enol-21-aldehyde's unique modifications at the 17 and 20 positions differentiate it from these compounds, potentially enhancing its therapeutic profile while also affecting its metabolic pathways.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.6

Appearance

White Solid

Melting Point

226-230°C

Dates

Modify: 2024-04-14

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